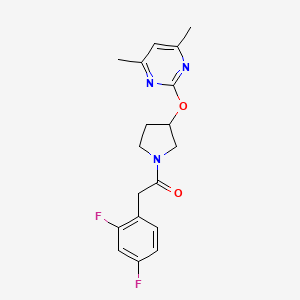

2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-11-7-12(2)22-18(21-11)25-15-5-6-23(10-15)17(24)8-13-3-4-14(19)9-16(13)20/h3-4,7,9,15H,5-6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQWNAABSKMKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group One common approach is to react 2,4-difluorobenzaldehyde with an appropriate amine under reductive amination conditions to form the corresponding amine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidinyl and pyrimidinyl derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Studies:

- A study published in the International Journal of Molecular Sciences examined the synthesis and biological activity of compounds similar to 2-(2,4-difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone. The findings indicated significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Antifungal Activity

Research has shown that derivatives of this compound exhibit antifungal properties. For instance, related compounds were tested against Aspergillus fumigatus, demonstrating efficacy in inhibiting fungal growth .

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various targets. Molecular docking studies suggest that the compound may interact effectively with enzymes involved in cancer progression and fungal metabolism .

Synthesis of Analogues

The synthesis of structural analogues has been explored to enhance biological activity or modify pharmacokinetic properties. Variations in the substituents on the pyrimidine and phenyl rings have been systematically studied to optimize their therapeutic profiles.

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzymatic reactions to altering signal transduction processes.

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)pyridine: Similar difluorophenyl group but lacks the pyrrolidinyl and pyrimidinyl moieties.

2-(2,4-Difluorophenyl)pyrimidinyl derivatives: Similar pyrimidinyl group but different substituents on the phenyl ring.

2-(2,4-Difluorophenyl)pyrrolidinyl derivatives: Similar pyrrolidinyl group but different substituents on the phenyl ring.

Uniqueness: The uniqueness of 2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone lies in its combination of difluorophenyl, pyrrolidinyl, and dimethylpyrimidinyl groups, which provides a distinct structural framework that can be exploited in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Biological Activity

The compound 2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone , identified by its CAS number 1195768-19-4, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups:

- Difluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.

- Pyrrolidine moiety : Often associated with neuroactive properties.

- Pyrimidine derivative : Known for various biological activities including antitumor effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as a selective phosphodiesterase (PDE) inhibitor , particularly targeting PDE4, which is involved in the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory responses and potentially providing therapeutic effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : By inhibiting PDE4, the compound may reduce inflammation in various models. Studies have shown that PDE4 inhibitors can decrease eosinophil activation and improve lung function in asthmatic models .

- Antitumor Potential : The structural components suggest possible antitumor activity. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties.

- Neuroprotective Effects : The pyrrolidine structure is often linked to neuroprotective activities. Compounds with this moiety have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound:

- In Vivo Studies : In animal models, PDE4 inhibitors have shown efficacy in reducing airway hyperreactivity and improving lung histology . For instance, a study involving ovalbumin-induced asthmatic mice demonstrated significant improvements in respiratory function following treatment with a PDE4 inhibitor.

- In Vitro Assays : Cytotoxicity assays against cancer cell lines revealed IC50 values in the low micromolar range for structurally similar compounds. These findings suggest that the compound could also possess significant antitumor activity .

Data Tables

Q & A

Q. Example Table :

| Condition | pH Range | Temp. (°C) | Degradation Half-Life (h) | Key Degradants Identified |

|---|---|---|---|---|

| Aqueous (dark) | 2–12 | 25–50 | 48–120 | Difluorophenyl derivatives |

| UV-light exposure | 7 | 25 | 12–24 | Pyrimidine ring-opened products |

Reference randomized block methodologies from environmental fate studies .

(Advanced) How can electronic effects of fluorine substituents be analyzed when empirical data conflicts with predictions?

Answer:

- Hammett σ constants : Correlate fluorine’s electron-withdrawing effects with reaction rates (e.g., acyl transfer reactions).

- Controlled isotopic labeling : Use or to track kinetic isotope effects in fluorinated vs. non-fluorinated analogs.

- Contradiction resolution : If experimental substituent effects deviate (e.g., unexpected resonance stabilization), employ Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions .

(Basic) Which crystallization protocols yield high-quality single crystals for X-ray studies?

Answer:

- Solvent selection : Use mixed polar/non-polar solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice integrity.

- SHELX refinement : Optimize thermal displacement parameters and occupancy ratios to address disorder in pyrimidine rings .

(Advanced) How can in silico toxicity models be validated against in vitro assays for this compound?

Answer:

- QSAR models : Train on fluorinated analogs to predict acute toxicity (e.g., LC).

- In vitro validation : Compare with HepG2 cell viability assays or zebrafish embryo toxicity screens.

- Contradiction resolution : If model predictions underestimate toxicity, refine descriptors to account for pyrrolidine metabolic activation (e.g., cytochrome P450 interactions) .

(Basic) What chromatographic methods are optimal for purity assessment?

Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time: ~8.2 min).

- GC-MS : Derivatize volatile intermediates with BSTFA for fluorophenyl group detection.

- Validation : Cross-check with elemental analysis (C, H, N) to confirm stoichiometry .

(Advanced) What strategies address discrepancies in biological activity across cell lines?

Answer:

- Mechanistic profiling : Use RNA-seq to identify cell-specific receptor expression (e.g., GPCR vs. kinase targets).

- Metabolic flux analysis : Track -labeled compound uptake to differentiate active vs. passive transport mechanisms.

- Statistical reconciliation : Apply ANOVA to isolate cell line-specific variables (e.g., efflux pump activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.